molecular formula C22H28N4O4S2 B14010130 4-methyl-N-[[2,2,4,4-tetramethyl-3-[(4-methylphenyl)sulfonylhydrazinylidene]cyclobutylidene]amino]benzenesulfonamide CAS No. 5530-15-4

4-methyl-N-[[2,2,4,4-tetramethyl-3-[(4-methylphenyl)sulfonylhydrazinylidene]cyclobutylidene]amino]benzenesulfonamide

Cat. No.: B14010130
CAS No.: 5530-15-4
M. Wt: 476.6 g/mol
InChI Key: PZEZLHYMDDWCEC-UHFFFAOYSA-N
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Description

4-methyl-N-[[2,2,4,4-tetramethyl-3-[(4-methylphenyl)sulfonylhydrazinylidene]cyclobutylidene]amino]benzenesulfonamide is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[[2,2,4,4-tetramethyl-3-[(4-methylphenyl)sulfonylhydrazinylidene]cyclobutylidene]amino]benzenesulfonamide involves multiple steps. The key steps include the formation of the cyclobutylidene ring and the introduction of the sulfonylhydrazinylidene group. Typical reaction conditions involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[[2,2,4,4-tetramethyl-3-[(4-methylphenyl)sulfonylhydrazinylidene]cyclobutylidene]amino]benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or other reduced compounds.

Scientific Research Applications

4-methyl-N-[[2,2,4,4-tetramethyl-3-[(4-methylphenyl)sulfonylhydrazinylidene]cyclobutylidene]amino]benzenesulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a therapeutic agent or as a diagnostic tool.

    Industry: It could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-methyl-N-[[2,2,4,4-tetramethyl-3-[(4-methylphenyl)sulfonylhydrazinylidene]cyclobutylidene]amino]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The cyclobutylidene ring and other functional groups may also play a role in its biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,2,4,4-Tetramethylpentane: A structurally similar compound with different functional groups.

    N,N-Diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine: Another compound with a similar core structure but different substituents.

Uniqueness

4-methyl-N-[[2,2,4,4-tetramethyl-3-[(4-methylphenyl)sulfonylhydrazinylidene]cyclobutylidene]amino]benzenesulfonamide is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.

Properties

CAS No.

5530-15-4

Molecular Formula

C22H28N4O4S2

Molecular Weight

476.6 g/mol

IUPAC Name

4-methyl-N-[[2,2,4,4-tetramethyl-3-[(4-methylphenyl)sulfonylhydrazinylidene]cyclobutylidene]amino]benzenesulfonamide

InChI

InChI=1S/C22H28N4O4S2/c1-15-7-11-17(12-8-15)31(27,28)25-23-19-21(3,4)20(22(19,5)6)24-26-32(29,30)18-13-9-16(2)10-14-18/h7-14,25-26H,1-6H3

InChI Key

PZEZLHYMDDWCEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(C(=NNS(=O)(=O)C3=CC=C(C=C3)C)C2(C)C)(C)C

Origin of Product

United States

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